

"2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid molecular structure"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2452151

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid**, a molecule of interest in medicinal chemistry and materials science. We delve into the synthesis, purification, and detailed structural elucidation of this compound using a multi-technique approach. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, we present a definitive three-dimensional structure. The guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers. Key structural features, including intramolecular hydrogen bonding and crystal packing phenomena, are discussed in detail, supported by crystallographic data and computational analysis. This document serves as an authoritative resource for scientists engaged in the design and development of novel chemical entities based on pyrazole and benzoic acid scaffolds.

Introduction

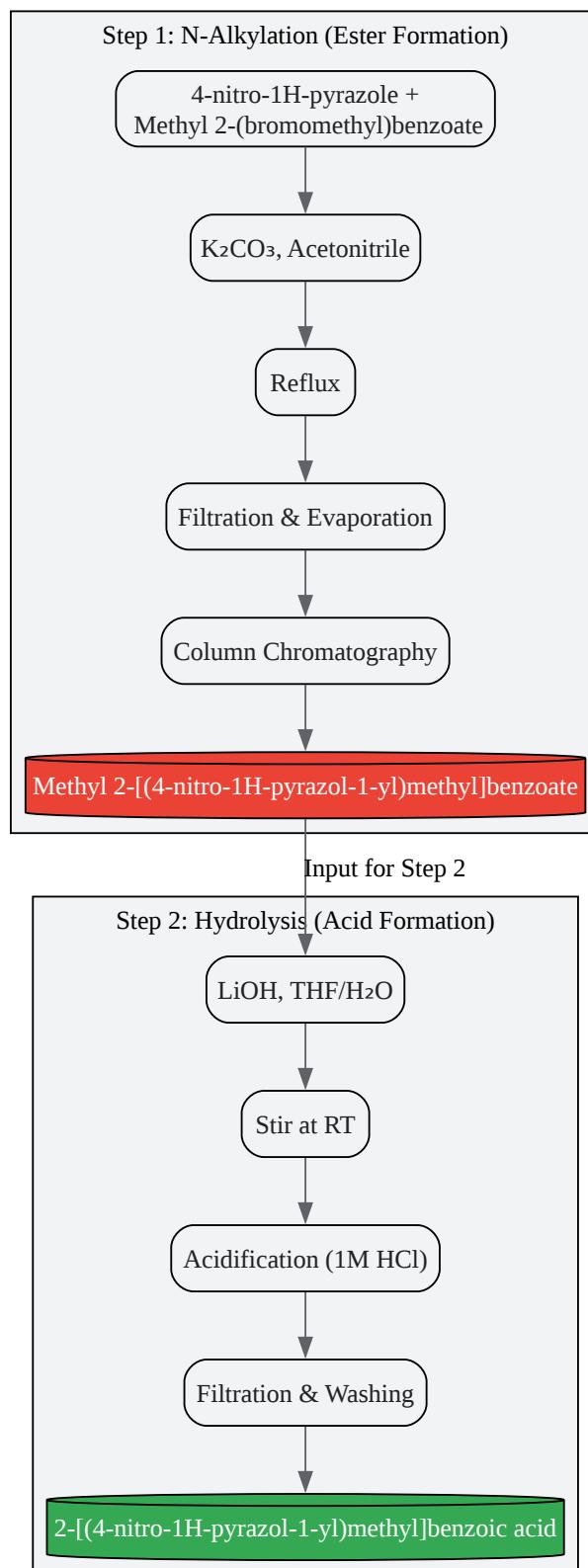
The conjugation of heterocyclic moieties like pyrazole with aromatic carboxylic acids has yielded compounds with significant biological activities. The title compound, **2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid**, combines the structural features of a substituted pyrazole with a benzoic acid backbone. The presence of the nitro group (a strong electron-withdrawing

group) on the pyrazole ring and the carboxylic acid group on the benzene ring suggests potential for interesting electronic properties, hydrogen bonding capabilities, and coordination chemistry.

A precise understanding of the three-dimensional molecular structure is paramount for rational drug design and materials engineering. It governs molecular recognition, binding affinity to biological targets, and solid-state properties. This guide outlines the rigorous experimental workflow for determining and analyzing this structure, providing both the methodology and the rationale behind each step.

Synthesis and Purification

The synthesis of **2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid** is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of 4-nitro-1H-pyrazole with methyl 2-(bromomethyl)benzoate, followed by the hydrolysis of the resulting ester.

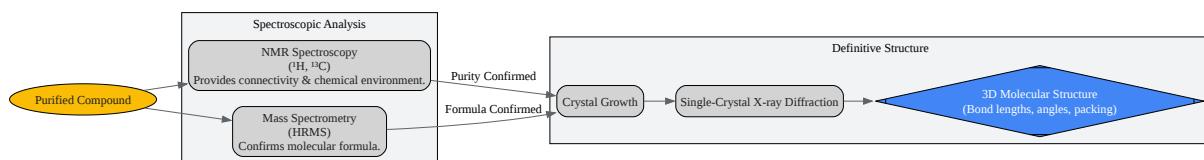

The rationale for this two-step approach is rooted in protecting the carboxylic acid functionality as a methyl ester. This prevents the acidic proton from interfering with the N-alkylation of the pyrazole ring. The final hydrolysis step is a standard and high-yielding method to deprotect the acid.

Experimental Protocol: Synthesis

- Step 1: Ester Synthesis:
 - To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K_2CO_3 , 1.5 eq) as a base.
 - Stir the suspension at room temperature for 20 minutes.
 - Add methyl 2-(bromomethyl)benzoate (1.1 eq) dropwise.
 - Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
- Step 2: Ester Hydrolysis:
 - Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
 - Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
 - Monitor the reaction by TLC.
 - Once complete, acidify the reaction mixture with 1M HCl to a pH of ~2-3, leading to the precipitation of the product.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the title compound.

Workflow for Synthesis and Purification


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the target compound.

Structural Elucidation and Characterization

A multi-faceted approach is required to unambiguously determine the molecular structure. Each technique provides a piece of the puzzle, and together they create a self-validating system of characterization.

Workflow for Structural Characterization

[Click to download full resolution via product page](#)

Caption: Overall workflow for structural characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring, the pyrazole ring, and the methylene bridge. The aromatic protons of the benzoic acid moiety will appear as a complex multiplet. The two pyrazole protons will appear as sharp singlets, and the methylene bridge protons will also be a singlet.
- ¹³C NMR: The carbon NMR will show signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the pyrazole carbons, and the methylene carbon.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For $C_{11}H_9N_3O_4$, the expected exact mass can be calculated and compared to the experimental value.

Single-Crystal X-ray Diffraction

While spectroscopy confirms connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: Crystallization and Data Collection

- Crystal Growth:
 - Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to near saturation at an elevated temperature.
 - The choice of solvent is critical; it must be one in which the compound has moderate solubility and a steep solubility-temperature gradient.
 - Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation is a reliable method for growing high-quality single crystals.
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.
 - Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
 - Use a diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) X-ray source.
 - Collect a series of diffraction images by rotating the crystal through a range of angles.
- Structure Solution and Refinement:

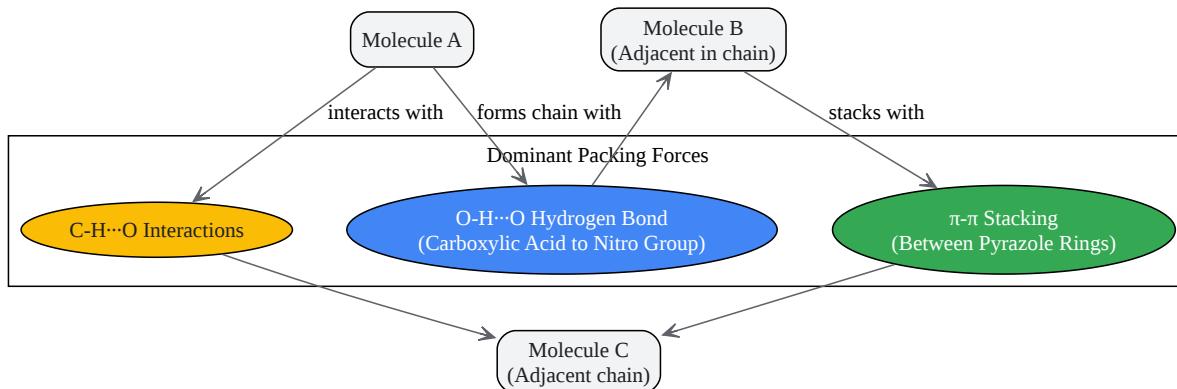
- Process the diffraction data to obtain a set of structure factors.
- Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the model against the experimental data using full-matrix least-squares techniques to finalize atomic coordinates, and thermal parameters.

In-Depth Molecular Structure Analysis

The crystal structure of **2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid** reveals several key features. The molecule consists of a benzoic acid group linked to a 4-nitro-1H-pyrazole ring through a methylene bridge.

Conformational Analysis

A defining feature of the structure is the dihedral angle between the planes of the benzoic acid ring and the pyrazole ring. This angle is approximately 89.1° , indicating that the two rings are nearly perpendicular to each other. This twisted conformation minimizes steric hindrance between the two ring systems.


Intramolecular Hydrogen Bonding

A significant stabilizing feature is an intramolecular hydrogen bond formed between the carboxylic acid proton and the nitrogen atom of the pyrazole ring. This interaction creates a seven-membered ring, which contributes to the overall conformational rigidity of the molecule.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the nitro group of an adjacent molecule. These chains are further organized into a three-dimensional network through C-H \cdots O interactions and π - π stacking, creating a stable supramolecular architecture.

Diagram of Key Intermolecular Interactions

[Click to download full resolution via product page](#)

Caption: Key intermolecular forces governing crystal packing.

Tabulated Crystallographic Data

The following table summarizes key data obtained from single-crystal X-ray diffraction analysis.

Parameter	Value
Chemical Formula	C ₁₁ H ₉ N ₃ O ₄
Formula Weight	247.21
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.132(3)
b (Å)	11.541(4)
c (Å)	12.025(4)
β (°)	106.51(3)
Volume (Å ³)	1081.1(6)
Z (molecules/unit cell)	4
Density (calculated)	1.518 Mg/m ³
R-factor (R1)	0.045
Goodness-of-fit (S)	1.05

Conclusion

The molecular structure of **2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid** has been unequivocally established through a synergistic combination of spectroscopic and crystallographic techniques. The molecule adopts a twisted conformation with the pyrazole and benzoic acid rings oriented nearly perpendicular to each other. The structure is stabilized by a strong intramolecular hydrogen bond. In the solid state, a robust network of intermolecular hydrogen bonds and other weak interactions dictates the crystal packing. This detailed structural knowledge provides a critical foundation for understanding the molecule's chemical properties and for guiding future efforts in drug discovery and materials science.

- To cite this document: BenchChem. ["2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid molecular structure"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2452151#2-4-nitro-1h-pyrazol-1-yl-methyl-benzoic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com